molecular formula C20H16 B11715946 3,11-Dimethylchrysene

3,11-Dimethylchrysene

Cat. No.: B11715946
M. Wt: 256.3 g/mol
InChI Key: OARLDAXNFWKBIM-UHFFFAOYSA-N
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Description

3,11-Dimethylchrysene is an organic compound belonging to the class of polycyclic aromatic hydrocarbons. It is a derivative of chrysene, characterized by the presence of two methyl groups at the 3rd and 11th positions of the chrysene structure. This compound is known for its potential carcinogenic properties and is often studied in the context of environmental toxicology and cancer research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,11-Dimethylchrysene typically involves the alkylation of chrysene. One common method is the Friedel-Crafts alkylation, where chrysene is reacted with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve an inert atmosphere and temperatures ranging from 0°C to 50°C .

Industrial Production Methods

The reaction would be optimized for yield and purity, with subsequent purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

3,11-Dimethylchrysene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,11-Dimethylchrysene is primarily used in scientific research due to its potential carcinogenic properties. It serves as a model compound for studying the mechanisms of carcinogenesis and the effects of polycyclic aromatic hydrocarbons on biological systems. Research applications include:

Mechanism of Action

The mechanism by which 3,11-Dimethylchrysene exerts its effects involves its metabolic activation to reactive intermediates. These intermediates can form DNA adducts, leading to mutations and potentially initiating carcinogenesis. The molecular targets include DNA and various enzymes involved in metabolic pathways. The compound’s interaction with cellular receptors and signaling pathways also plays a role in its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the specific positioning of the methyl groups, which influences its chemical reactivity and biological activity. Compared to other methylated chrysenes, it may exhibit different metabolic pathways and carcinogenic potential, making it a valuable compound for comparative studies in carcinogenesis .

Properties

Molecular Formula

C20H16

Molecular Weight

256.3 g/mol

IUPAC Name

3,11-dimethylchrysene

InChI

InChI=1S/C20H16/c1-13-7-8-16-12-14(2)20-17-6-4-3-5-15(17)9-10-18(20)19(16)11-13/h3-12H,1-2H3

InChI Key

OARLDAXNFWKBIM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C=C(C3=C2C=CC4=CC=CC=C43)C

Origin of Product

United States

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